2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16332804
InChI: InChI=1S/C22H23N3O3/c1-14(2)11-12-23-19(26)13-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide

CAS No.:

Cat. No.: VC16332804

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide -

Specification

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
IUPAC Name 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)acetamide
Standard InChI InChI=1S/C22H23N3O3/c1-14(2)11-12-23-19(26)13-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26)
Standard InChI Key UBKHINSCDJVIQK-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O

Introduction

Synthesis and Chemical Reactivity

The synthesis of compounds in this class typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes may include:

  • Cyclization reactions to form the isoindoloquinazoline core.

  • Functional group modifications to introduce the acetamide and 3-methylbutyl moieties.

The chemical reactivity of this compound is influenced by its functional groups, particularly the dioxo and acetamide functionalities. Potential reactions may include:

  • Nucleophilic substitution reactions involving the acetamide group.

  • Electrophilic addition reactions involving the aromatic rings.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamideNot specifiedNot specifiedFeatures a phenethyl side chain, enhancing potential activity.
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide656830-26-1C18H13N7O3Incorporates a tetrazole group, known for its role in medicinal chemistry.
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide1630869-42-9C27H20N4O4Contains a methoxyquinoline moiety, enhancing potential activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator